AF647-NHS ester triTEA
Description
AF647-NHS ester (triTEA) is a far-red fluorescent dye derivative of Alexa Fluor 647 (AF647), optimized for amine-reactive conjugation to biomolecules such as proteins, antibodies, and peptides. Its structure includes a succinimidyl ester (NHS) group, enabling covalent bonding to primary amines under mild conditions (pH 7–9) . Key properties include:
- Excitation/Emission: 647 nm (peak excitation) and 667–672 nm (peak emission), making it ideal for far-red imaging .
- Photostability: High resistance to photobleaching, even under prolonged illumination .
- Solubility: Water-soluble across a broad pH range (4–10), ensuring compatibility with biological buffers .
- Applications: Widely used in flow cytometry, confocal microscopy, fluorescence correlation spectroscopy (FCS), and in vivo imaging .
The "triTEA" designation refers to its formulation with triethylamine (TEA), which stabilizes the reactive NHS ester and enhances conjugation efficiency .
Properties
Molecular Formula |
C58H94N6O16S4 |
|---|---|
Molecular Weight |
1259.7 g/mol |
IUPAC Name |
tris(N,N-diethylethanamine);3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C40H49N3O16S4.3C6H15N/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52;3*1-4-7(5-2)6-3/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58);3*4-6H2,1-3H3 |
InChI Key |
ZSJDPEXOCKLWTC-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
AF647-NHS ester (triTEA) is synthesized by reacting Alexa Fluor 647 with N-hydroxysuccinimide (NHS) to form the NHS ester. The reaction typically involves dissolving Alexa Fluor 647 in anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and adding NHS and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out at room temperature for several hours .
Industrial Production Methods
In industrial settings, the production of AF647-NHS ester (triTEA) follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and controlled reaction conditions to ensure the purity and yield of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Reaction Mechanism
The primary reaction involves the nucleophilic attack of primary amines (e.g., lysine residues in proteins, amine-modified oligonucleotides) on the carbonyl carbon of the NHS ester. This forms a stable amide bond under mildly basic conditions (pH 7–9) .
Key steps :
-
Nucleophilic attack : The amine group (-NH₂) reacts with the electrophilic carbonyl carbon of the NHS ester.
-
Intermediate formation : A tetrahedral intermediate forms, destabilizing the ester linkage.
-
Amide bond formation : Hydrolysis of the intermediate releases the hydroxysuccinimide (HOSu) byproduct, leaving a covalent amide bond .
Reaction conditions :
Conjugation Efficiency and Optimization
AF647-NHS ester exhibits high conjugation efficiency due to its hydrophilic nature and minimal self-quenching, enabling high molar ratios of dye-to-protein .
Critical factors for optimization :
-
Excess reagent : Use a 2–10-fold molar excess of AF647-NHS ester to ensure complete labeling .
-
Amine accessibility : Ensure target molecules have accessible primary amines (e.g., lysine residues in antibodies).
-
Buffer compatibility : Avoid amine-containing buffers (e.g., Tris) that compete for reaction .
Scientific Research Applications
AF647-NHS ester (triTEA) has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions and processes.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to study cellular and molecular processes.
Medicine: Utilized in diagnostic assays and therapeutic research to label and track biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Mechanism of Action
AF647-NHS ester (triTEA) exerts its effects by forming stable amide bonds with primary amines on target molecules. The NHS ester group reacts with the amine groups, resulting in the covalent attachment of the fluorescent dye to the target molecule. This labeling allows for the visualization and tracking of the target molecule in various experimental settings .
Comparison with Similar Compounds
Research Findings and Discussion
- Advantages of AF647-NHS: Reduced Autofluorescence: Far-red emission avoids overlap with endogenous fluorophores (e.g., collagen, NADH) . Versatility: Compatible with diverse conjugation protocols, including antibody labeling and nanoparticle functionalization .
- Limitations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
